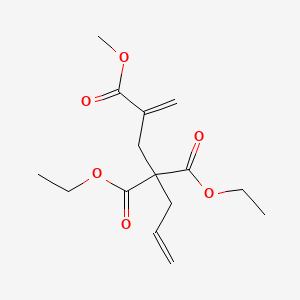
1,6-Heptadiene-2,4,4-tricarboxylic acid, 4,4-diethyl 2-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Heptadiene-2,4,4-tricarboxylic acid, 4,4-diethyl 2-methyl ester is a complex organic compound with the molecular formula C15H22O6. This compound is characterized by its unique structure, which includes multiple carboxylic acid groups and ester functionalities. It is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Heptadiene-2,4,4-tricarboxylic acid, 4,4-diethyl 2-methyl ester typically involves multi-step organic reactions. One common method involves the esterification of 1,6-heptadiene-2,4,4-tricarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,6-Heptadiene-2,4,4-tricarboxylic acid, 4,4-diethyl 2-methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or thiols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amides, thioesters
Scientific Research Applications
1,6-Heptadiene-2,4,4-tricarboxylic acid, 4,4-diethyl 2-methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive ester groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of ester-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,6-Heptadiene-2,4,4-tricarboxylic acid, 4,4-diethyl 2-methyl ester involves its reactivity towards nucleophiles and electrophiles. The ester groups can undergo hydrolysis in the presence of water or enzymes, leading to the formation of carboxylic acids and alcohols. Additionally, the diene structure allows for participation in Diels-Alder reactions, forming cyclohexene derivatives.
Comparison with Similar Compounds
Similar Compounds
- 1,6-Heptadiene, 3,3-dimethyl-
- 2,6-Dimethyl-1,6-heptadiene
- 4-ethyl-1,6-heptadiene
Uniqueness
1,6-Heptadiene-2,4,4-tricarboxylic acid, 4,4-diethyl 2-methyl ester is unique due to its combination of multiple ester groups and a diene structure. This combination provides a versatile platform for various chemical transformations and applications, distinguishing it from other similar compounds that may lack such functionalities.
Properties
CAS No. |
143208-10-0 |
|---|---|
Molecular Formula |
C15H22O6 |
Molecular Weight |
298.33 g/mol |
IUPAC Name |
3-O,3-O-diethyl 1-O-methyl hepta-1,6-diene-1,3,3-tricarboxylate |
InChI |
InChI=1S/C15H22O6/c1-6-9-15(13(17)20-7-2,14(18)21-8-3)10-11(4)12(16)19-5/h6H,1,4,7-10H2,2-3,5H3 |
InChI Key |
KMVRSSKWGKIWSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=C)(CC(=C)C(=O)OC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


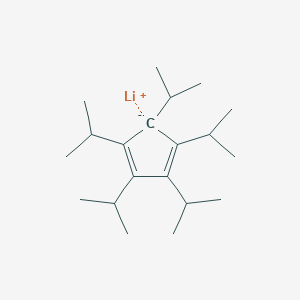
![Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate](/img/structure/B12563642.png)
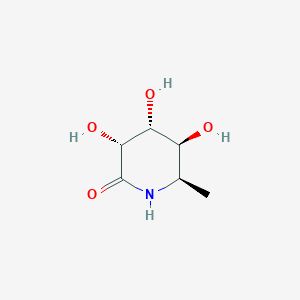
![2-(Thiophen-2-yl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B12563651.png)
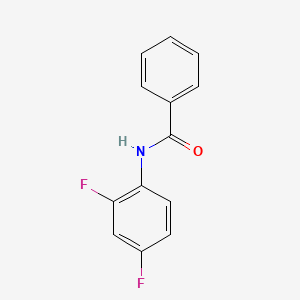
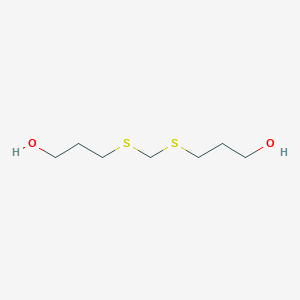
![N-{1-[(Propan-2-yl)oxy]ethyl}butanamide](/img/structure/B12563667.png)
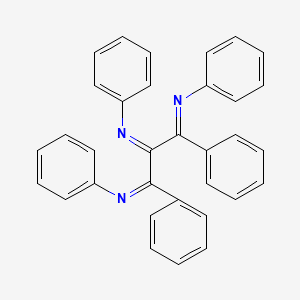
![2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester](/img/structure/B12563686.png)
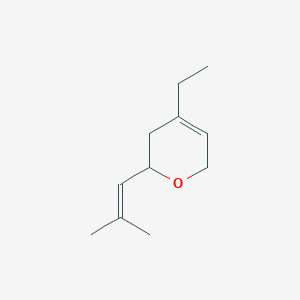
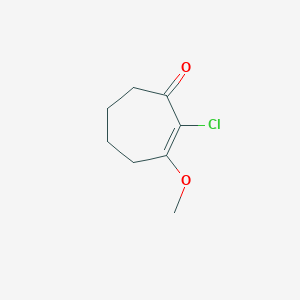
![2-Methyl-3-[(2-methylprop-1-en-1-yl)oxy]but-2-ene](/img/structure/B12563699.png)
![4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline](/img/structure/B12563703.png)
![Methyl 2-[(prop-2-en-1-yl)amino]hex-5-enoate](/img/structure/B12563708.png)
